molecular formula C22H15BrClN3O6 B11542501 4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate

4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate

Cat. No.: B11542501
M. Wt: 532.7 g/mol
InChI Key: LSCVPHNBRREVNM-BRJLIKDPSA-N
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Description

4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-nitrophenoxyacetic acid, which is then reacted with hydrazine to form the hydrazone intermediate. This intermediate is further reacted with 4-bromo-2-formylphenyl 2-chlorobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[(cyclohexylamino)carbonyl]anilino}(oxo)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
  • 4-bromo-2-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate

Uniqueness

4-bromo-2-((E)-{[(2-nitrophenoxy)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H15BrClN3O6

Molecular Weight

532.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H15BrClN3O6/c23-15-9-10-19(33-22(29)16-5-1-2-6-17(16)24)14(11-15)12-25-26-21(28)13-32-20-8-4-3-7-18(20)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+

InChI Key

LSCVPHNBRREVNM-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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